(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine
Overview
Description
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a chiral compound with significant interest in various scientific fields. This compound is part of the tetrahydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the use of [Rh(I)(COD)-(S,S)-Et-DuPHOS)] + OTf- has been reported to produce optically active, protected amino acid derivatives with high enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various tetrahydropyridine derivatives.
Scientific Research Applications
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the glutamatergic system, by acting on N-methyl-D-aspartate (NMDA) receptors. This modulation can lead to antidepressant effects and other neurological benefits .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: Another chiral compound with similar biological activities.
(R,S)-Ketamine: A racemic mixture with significant antidepressant effects.
(S)-Ketamine (Esketamine): An enantiomer of ketamine with potent antidepressant properties.
Uniqueness
(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific chiral configuration, which imparts distinct biological activities and pharmacological properties. Its ability to selectively modulate NMDA receptors and other molecular targets makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNCFOFVFFJWLI-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(N1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC[C@@H](N1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428470 | |
Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175478-18-9 | |
Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.